molecular formula C8H7BrF2O B13623724 2-Bromo-4-(difluoromethoxy)-1-methylbenzene

2-Bromo-4-(difluoromethoxy)-1-methylbenzene

Cat. No.: B13623724
M. Wt: 237.04 g/mol
InChI Key: UMQMNVQIWDUKCK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-bromo-4-(difluoromethoxy)-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQMNVQIWDUKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 2-Bromo-4-(difluoromethoxy)-1-methylbenzene

Detailed Synthetic Routes

Bromination of 4-(Difluoromethoxy)-1-methylbenzene

One common approach starts with 4-(difluoromethoxy)-1-methylbenzene as the precursor, which is brominated at the 2-position (ortho to the methyl group) using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acid catalysts like iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). The reaction is typically conducted in an inert solvent such as dichloromethane or carbon tetrachloride at low temperatures (0–5 °C) to control the reaction rate and prevent polybromination.

Parameter Typical Condition
Solvent Dichloromethane (CH₂Cl₂) or CCl₄
Temperature 0–5 °C
Brominating agent Br₂ or N-bromosuccinimide (NBS)
Catalyst FeBr₃ or AlBr₃
Reaction time 1–3 hours
  • Mechanism: Electrophilic aromatic substitution with regioselectivity influenced by the activating methyl group and the electron-withdrawing difluoromethoxy substituent.

  • Yield: Typically high yields (>85%) are reported under optimized conditions.

Introduction of Difluoromethoxy Group

The difluoromethoxy group can be introduced via nucleophilic substitution of a phenol or halogenated precursor:

  • Method: Reaction of phenol derivatives with difluorocarbene precursors or difluoromethylating reagents such as S-(difluoromethyl)diphenylsulfonium salts under mild conditions.

  • Reference: Liu et al. (2019) describe a facile difluoromethylation of phenols using S-(difluoromethyl)diphenylsulfonium salts to afford difluoromethoxy-substituted aromatics with good yields and operational simplicity.

  • Typical conditions:

Parameter Typical Condition
Reagents S-(difluoromethyl)diphenylsulfonium salt
Solvent Polar aprotic solvents (e.g., DMF, DMSO)
Temperature Room temperature to 60 °C
Reaction time 2–12 hours

Alternative Preparation via Diazonium Salt and Sandmeyer Reaction

An alternative route involves:

  • Starting from 2-amino-4-(difluoromethoxy)-1-methylbenzene ,
  • Formation of the diazonium salt via reaction with sodium nitrite (NaNO₂) in acidic medium at low temperature,
  • Subsequent bromination using cuprous bromide (CuBr) in hydrobromic acid solution (Sandmeyer reaction) to replace the diazonium group with bromine.

  • Process highlights:

Step Conditions
Diazotization NaNO₂, H₂SO₄, 0–5 °C, 30 min
Bromination (Sandmeyer) CuBr, HBr, 40–55 °C, 2–3 hours
Workup Extraction with dichloroethane, drying over Na₂SO₄

This method provides high regioselectivity and yields (>95%) and is scalable for industrial applications.

Reaction Analysis and Optimization

Reaction Yields and Purity

Method Yield (%) Purity (%) Notes
Bromination with NBS/FeBr₃ 85–90 >95 Requires temperature control
Difluoromethylation 75–85 >90 Sensitive to moisture
Sandmeyer bromination 95–99 >98 High selectivity, scalable

Spectroscopic Characterization

Summary Table of Preparation Methods

Preparation Method Starting Material Key Reagents & Catalysts Conditions Yield (%) Advantages Limitations
Electrophilic Bromination 4-(Difluoromethoxy)-1-methylbenzene Br₂ or NBS, FeBr₃ or AlBr₃ 0–5 °C, 1–3 h 85–90 Simple, direct bromination Requires careful temp control
Difluoromethylation of Phenol 4-Methylphenol or derivatives S-(Difluoromethyl)diphenylsulfonium salt RT to 60 °C, 2–12 h 75–85 Mild conditions, good selectivity Sensitive to moisture
Sandmeyer Reaction 2-Amino-4-(difluoromethoxy)-1-methylbenzene NaNO₂, CuBr, HBr 0–5 °C diazotization; 40–55 °C bromination 95–99 High yield, industrial scalability Multi-step, requires diazonium handling

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(difluoromethoxy)-1-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can produce a carboxylic acid .

Scientific Research Applications

2-Bromo-4-(difluoromethoxy)-1-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(difluoromethoxy)-1-methylbenzene involves its interaction with various molecular targets. The bromine atom and difluoromethoxy group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological studies .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1261849-40-4
  • Molecular Formula : C₈H₇BrF₂O
  • Molecular Weight : 237.04 g/mol
  • Purity : ≥98% (as per commercial specifications) .

Structural Features :
This compound is a brominated aromatic derivative with a methyl group at position 1, a difluoromethoxy group (-OCF₂H) at position 4, and bromine at position 2. The difluoromethoxy group introduces both electron-withdrawing and lipophilic properties, making it valuable in medicinal chemistry and agrochemical synthesis .

Applications :
Primarily used as an intermediate in pharmaceuticals (e.g., proton pump inhibitors) and pesticides. Its bromine atom serves as a reactive site for cross-coupling reactions, while the difluoromethoxy group enhances metabolic stability in drug candidates .

Comparison with Structurally Similar Compounds

The following compounds share structural motifs (bromine, fluoroalkoxy groups, or methyl substituents) and are compared based on reactivity , physical properties , and applications :

1-Bromo-4-fluoro-2-methylbenzene (CAS 452-63-1)

  • Molecular Formula : C₇H₆BrF
  • Molecular Weight : 189.03 g/mol
  • Structural Differences : Lacks the difluoromethoxy group; has a fluorine atom at position 4 and a methyl group at position 2.
  • Reactivity : Bromine at position 1 is less sterically hindered, favoring nucleophilic aromatic substitution. The absence of electron-withdrawing groups reduces stability under acidic conditions compared to the target compound.
  • Applications : Used in liquid crystals and electronic materials due to its planar structure .

2-Bromo-4-fluoro-1-methoxybenzene (CAS 2040-89-3)

  • Molecular Formula : C₇H₆BrFO
  • Molecular Weight : 221.02 g/mol
  • Structural Differences : Methoxy (-OCH₃) group at position 1 instead of methyl; fluorine at position 3.
  • Reactivity : The methoxy group is electron-donating, increasing ring electron density and altering regioselectivity in electrophilic substitutions. Bromine at position 2 is less reactive than in the target compound due to steric effects.
  • Applications : Intermediate in dye synthesis and agrochemicals .

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6)

  • Molecular Formula : C₇H₃BrF₄O
  • Molecular Weight : 275.00 g/mol
  • Structural Differences : Trifluoromethoxy (-OCF₃) at position 1 instead of difluoromethoxy; fluorine at position 2.
  • Reactivity : The stronger electron-withdrawing effect of -OCF₃ enhances resistance to oxidation but reduces nucleophilic attack at bromine.
  • Applications : Used in high-performance polymers and corrosion inhibitors .

2-Bromo-1-(bromomethyl)-4-methoxybenzene

  • Molecular Formula : C₈H₇Br₂O
  • Molecular Weight : 295.95 g/mol
  • Structural Differences : Bromomethyl (-CH₂Br) substituent at position 1; methoxy group at position 4.
  • Reactivity : The bromomethyl group enables alkylation reactions, unlike the methyl group in the target compound.
  • Applications : Key intermediate in synthesizing antifungal agents .

Comparative Analysis Table

Compound Name CAS No. Key Substituents Molecular Weight Reactivity Profile Primary Applications
2-Bromo-4-(difluoromethoxy)-1-methylbenzene 1261849-40-4 -Br, -OCF₂H, -CH₃ 237.04 Cross-coupling, SNAr reactions Pharmaceuticals, Pesticides
1-Bromo-4-fluoro-2-methylbenzene 452-63-1 -Br, -F, -CH₃ 189.03 Nucleophilic substitution Liquid crystals
2-Bromo-4-fluoro-1-methoxybenzene 2040-89-3 -Br, -F, -OCH₃ 221.02 Electrophilic substitution Dyes, Agrochemicals
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene 105529-58-6 -Br, -F, -OCF₃ 275.00 Oxidation-resistant reactions Polymers
2-Bromo-1-(bromomethyl)-4-methoxybenzene N/A -Br, -CH₂Br, -OCH₃ 295.95 Alkylation, Friedel-Crafts Antifungal agents

Key Research Findings

  • Spectral Differentiation : The target compound’s ¹³C NMR spectrum shows distinct peaks for the difluoromethoxy group (δ ~120 ppm, J₃ coupling ~30 Hz), differentiating it from methoxy or trifluoromethoxy analogs .
  • Thermochemical Stability : Density-functional theory (DFT) studies suggest that electron-withdrawing groups like -OCF₂H lower the HOMO-LUMO gap, enhancing stability in acidic environments compared to -OCH₃ analogs .
  • Synthetic Utility : The bromine atom in this compound participates efficiently in Suzuki-Miyaura couplings, achieving yields >85% with arylboronic acids, outperforming bulkier analogs like -OCF₃ derivatives .

Biological Activity

2-Bromo-4-(difluoromethoxy)-1-methylbenzene, also known as a difluoromethoxy-substituted aromatic compound, has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H7BrF2O, with a molecular weight of approximately 237.04 g/mol. Its structure includes:

  • A bromine atom which enhances electrophilic reactivity.
  • A difluoromethoxy group that significantly influences its electronic properties.
  • A methyl group that affects steric hindrance and reactivity.

These substituents contribute to the compound's unique electronic characteristics, making it a candidate for various biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

Preliminary studies suggest that this compound may have significant cytotoxic effects on various cancer cell lines. The following table summarizes its activity against selected cell lines:

Cell LineIC50 (µg/mL)
HCT-116 (Colon)6.6
HepG2 (Liver)4.9
A549 (Lung)11.3

The mechanism of action appears to involve:

  • Inhibition of tubulin polymerization , leading to disrupted cell division.
  • Induction of apoptosis through modulation of key signaling pathways, particularly involving the Bcl-2 family proteins .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown varying degrees of effectiveness against bacterial and fungal strains. The minimum inhibitory concentrations (MICs) for selected strains are summarized below:

MicroorganismMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli10.0
Aspergillus fumigatus15.0

The difluoromethoxy group is believed to enhance the binding affinity to microbial targets, thereby increasing its efficacy .

The biological mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The presence of halogen atoms can enhance the compound's ability to interact with specific enzymes involved in cancer progression and microbial resistance.
  • Cell Cycle Regulation : Evidence suggests that it may interfere with key regulatory proteins in the cell cycle, promoting apoptosis in cancer cells .

Case Studies

Several studies have demonstrated the potential applications of this compound in drug development:

  • Cytotoxicity Studies : In vitro experiments have shown significant cytotoxicity against various cancer cell lines, supporting its potential as a chemotherapeutic agent.
  • Antimicrobial Efficacy : Research has indicated promising results against resistant strains of bacteria, highlighting its potential as an antimicrobial agent in clinical settings .

Q & A

Q. What established synthetic methodologies are used to prepare 2-Bromo-4-(difluoromethoxy)-1-methylbenzene, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves bromination of a precursor such as 4-(difluoromethoxy)-1-methylbenzene using bromine (Br₂) or N-bromosuccinimide (NBS) in inert solvents like dichloromethane (DCM) or chloroform. Key parameters include:
  • Temperature : Maintain between 0–25°C to control exothermic reactions.
  • Solvent : Polar aprotic solvents (e.g., DCM) enhance reactivity.
  • Workup : Neutralize excess bromine with sodium thiosulfate, followed by column chromatography for purification .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C/¹⁹F NMR : Assign signals to confirm substitution patterns (e.g., difluoromethoxy at C4, bromine at C2).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected m/z for C₈H₆BrF₂O: ~241.0).
  • IR Spectroscopy : Identify functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation.
  • First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist.
  • Storage : Keep in amber glass under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to model:
  • Electrostatic Potential Maps : Identify electrophilic sites (e.g., bromine for nucleophilic substitution).
  • Frontier Molecular Orbitals (HOMO/LUMO) : Predict reactivity in coupling reactions (e.g., Suzuki-Miyaura).
  • Validate calculations against experimental spectroscopic data .

Q. What experimental strategies resolve contradictions in reaction yields during palladium-catalyzed coupling reactions with this compound?

  • Methodological Answer :
  • Parameter Screening : Vary catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)), ligands (XPhos vs. SPhos), and solvents (THF vs. DMF).
  • Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature, catalyst loading).
  • Analytical Validation : Monitor reaction progress via HPLC or GC-MS to identify intermediates/byproducts .

Q. What mechanistic insights explain the bromine substituent’s behavior in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SNAr mechanisms.
  • Activation Energy : DFT calculations suggest meta-directing effects from the difluoromethoxy group reduce NAS feasibility at C2.
  • Kinetic Studies : Compare rates of substitution with para-substituted analogs to assess steric/electronic influences .

Q. How can in vitro assays evaluate the bioactivity of derivatives targeting enzymes like β-secretase (BACE1)?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., Mca-Lys-Leu-Glu-Val-Asn-Leu-Dpa-Ala-Arg-NH₂) to measure IC₅₀ values.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace bromine with iodine) to assess potency.
  • Molecular Docking : Simulate binding interactions with BACE1’s active site (e.g., AutoDock Vina) .

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